molecular formula C8H13N3O2 B13070177 (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13070177
M. Wt: 183.21 g/mol
InChI Key: VCOWBRWHEXEQNP-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring substituted with two methyl groups at the 1- and 5-positions. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol (calculated from atomic masses). The compound’s stereochemistry at the 3-position (R-configuration) distinguishes it from its (3S)-enantiomer (CAS: 1568222-69-4), which may exhibit divergent biological or physicochemical properties .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

VCOWBRWHEXEQNP-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazole ring is replaced by an amino group.

    Attachment of the propanoic acid moiety: This step involves the formation of a carbon-carbon bond between the pyrazole ring and the propanoic acid group, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, such as pyrazole rings, amino acid backbones, or analogous substituents. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents/Features Purity
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid C₉H₁₃N₃O₂ 195.22 Not provided 1,5-dimethylpyrazole, R-configuration ~95%*
(3S)-Enantiomer C₉H₁₃N₃O₂ 195.22 1568222-69-4 1,5-dimethylpyrazole, S-configuration Not given
3-[5-(1,5-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₄H₁₃F₃N₆O₂ 354.29 1174878-30-8 Triazolopyrimidine, CF₃ group 95%
3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid C₈H₁₂N₂O₂ 168.20 1006492-27-8 Ethyl substituent, pyrazole-5-yl linkage 95%

Stereochemical Variants

The (3S)-enantiomer (CAS: 1568222-69-4) is a direct stereoisomer of the target compound. Chirality at the 3-position may influence receptor binding or metabolic pathways, as seen in other amino acid derivatives (e.g., D- vs. L-amino acids).

Substituent Effects on Pyrazole Rings

  • 1,5-Dimethyl vs. In contrast, 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1006492-27-8) features a bulkier ethyl group, which may reduce solubility and alter binding kinetics .
  • Triazolopyrimidine Hybrid (CAS: 1174878-30-8) :
    This compound incorporates a fused triazolopyrimidine ring and a trifluoromethyl group, significantly increasing molecular weight (354.29 vs. 195.22 g/mol) and lipophilicity. The CF₃ group enhances metabolic stability but may reduce aqueous solubility .

Functional Group Modifications

  • Carboxylic Acid vs. Ester Derivatives: While the target compound retains a free carboxylic acid group, derivatives like ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () replace the acid with an ester, altering polarity and bioavailability.

Hydrogen Bonding and Crystallinity

The amino and carboxylic acid groups in the target compound facilitate extensive hydrogen bonding, as described in Etter’s graph-set analysis (). This contrasts with non-acidic analogs (e.g., 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol, CAS: 1174866-02-4), which rely on hydroxyl groups for H-bonding but lack zwitterionic capabilities .

Biological Activity

(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, also known by its CAS number 1568206-56-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C8H13N3O2C_8H_{13}N_3O_2, with a molecular weight of 183.21 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1568206-56-3
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight183.21 g/mol
StructureChemical Structure

Research indicates that this compound may interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective properties. The presence of the pyrazole moiety is significant as it often contributes to the modulation of receptor activity in the central nervous system (CNS).

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that derivatives of pyrazole compounds can provide neuroprotection against oxidative stress and excitotoxicity. This suggests that this compound might have similar protective effects on neuronal cells.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial in mitigating cellular damage caused by free radicals. This activity can be beneficial in preventing neurodegenerative diseases.
  • Potential Antidepressant Effects : Some studies have indicated that compounds with similar structures can influence serotonin pathways, suggesting a potential role in treating mood disorders.

Study 1: Neuroprotection

A study published in Journal of Medicinal Chemistry explored the neuroprotective potential of various pyrazole derivatives. It was found that compounds similar to this compound significantly reduced neuronal death in vitro when exposed to glutamate-induced toxicity .

Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of pyrazole derivatives indicated that this compound demonstrated a dose-dependent reduction in oxidative stress markers in cultured neuronal cells .

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